Potassium bis(fluorosulfonyl)amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

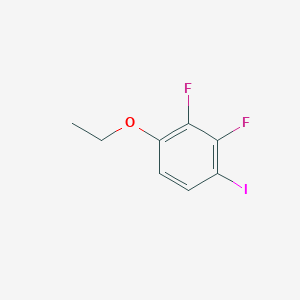

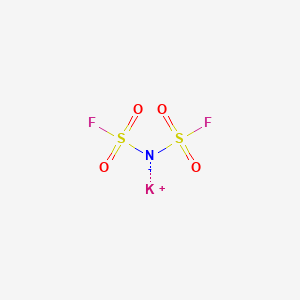

Potassium bis(fluorosulfonyl)amide (KFSA) is a compound with the molecular formula F2KNO4S2 . It is also known by other names such as Potassium bis(fluorosulfonyl)imide and potassium;bis(fluorosulfonyl)azanide . The molecular weight of KFSA is 219.23 g/mol .

Synthesis Analysis

The synthesis of KFSA involves the reaction of fluoroalkanesulfonamides and fluoroalkylsulfonyl fluorides . In a study, it was found that KFSA can be incorporated into KPF6 electrolytes to improve the cycling performance of graphite .Molecular Structure Analysis

The molecular structure of KFSA includes two fluorosulfonyl groups attached to an amide nitrogen . The InChI representation of the molecule isInChI=1S/F2NO4S2.K/c1-8(4,5)3-9(2,6)7;/q-1;+1 . Chemical Reactions Analysis

KFSA has been used as an electrolyte additive in various battery chemistries. It forms a stable solid electrolyte interface (SEI) at the Li anode when used as an additive in nonaqueous electrolytes . This improves the reversibility of Li anodes and the cycling performance of batteries .Physical and Chemical Properties Analysis

KFSA is a compound with a molecular weight of 219.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of KFSA are 218.88738764 g/mol . The topological polar surface area of the compound is 86 Ų .Scientific Research Applications

1. Energy Storage and Batteries

Potassium bis(fluorosulfonyl)amide has shown significant promise in the field of energy storage and batteries. Studies have demonstrated its use in improving the performance of potassium secondary batteries. For instance, using a bis(fluorosulfonyl)amide-based ionic liquid electrolyte significantly improved the capacity retention of tin negative electrodes in potassium batteries (Yamamoto & Nohira, 2020). Furthermore, this compound has been utilized in highly concentrated electrolyte solutions for 4 V class potassium-ion batteries, showcasing enhanced coulombic efficiency and cyclability (Hosaka, Kubota, Kojima, & Komaba, 2018).

2. Electrochemical Applications

The compound has also found use in various electrochemical applications. Novel inorganic ionic liquids containing alkali bis(fluorosulfonyl)amides, including this compound, have been developed. These liquids possess low melting temperatures and wide electrochemical windows, making them highly promising for electrochemical uses (Kubota, Nohira, Goto, & Hagiwara, 2008). In another study, the thermal and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine, using bis(fluorosulfonyl)amide, were explored, indicating their potential as electrolytes in various applications (Tsunashima, Sakai, & Matsumiya, 2014).

3. Structural and Molecular Studies

This compound has been a subject of interest in structural and molecular studies as well. Research has been conducted on the polymorphism of alkali bis(fluorosulfonyl)amides, including this compound, providing insights into their polymorphic behavior and potential applications (Matsumoto, Oka, Nohira, & Hagiwara, 2013). Additionally, the conformational landscape of the bis(fluorosulfonyl)amide anion has been analyzed, shedding light on its flexible molecular structure and implications for ionic liquids (Lopes, Shimizu, Pádua, Umebayashi, Fukuda, Fujii, & Ishiguro, 2008).

4. Ionic Liquid Development

This compound has played a crucial role in the development of new ionic liquids. Research has focused on creating low viscous and highly conductive phosphonium ionic liquids based on bis(fluorosulfonyl)amide anion, highlighting their potential as electrolytes (Tsunashima, Kawabata, Matsumiya, Kodama, Enomoto, Sugiya, & Kunugi, 2011). Another study involved the synthesis of potassium single cation ionic liquid electrolyte using this compound for potassium-ion batteries, demonstrating its high electrochemical stability and suitability for high-energy-density batteries (Yamamoto, Chen, Kubota, Matsumoto, & Hagiwara, 2020).

Mechanism of Action

Target of Action

Potassium bis(fluorosulfonyl)amide (KFSI) is a type of fluorosulfonamide that is primarily used as an electrolyte in various electrochemical applications . Its primary targets are the electrodes in these systems, where it facilitates the movement of ions and thereby enables the flow of electric current .

Mode of Action

KFSI interacts with its targets (the electrodes) by dissociating into its constituent ions in the electrolyte solution . This dissociation is crucial for the operation of the electrochemical cell, as it allows for the necessary ion exchange between the electrodes .

Biochemical Pathways

By facilitating ion movement, KFSI enables the necessary redox reactions at the electrodes that allow for energy storage or release .

Pharmacokinetics

Its solubility in water and stability at high temperatures are crucial for its function .

Action Environment

The action of KFSI is influenced by various environmental factors. For instance, its solubility can be affected by the temperature and the nature of the solvent . Additionally, the efficiency and stability of the electrochemical cell can be influenced by the concentration of KFSI in the electrolyte solution .

Safety and Hazards

Future Directions

KFSA has shown promise in improving the performance of batteries, particularly lithium-sulfur batteries . Its use as an electrolyte additive in nonaqueous electrolytes has been found to improve the reversibility of Li anodes and the cycling stability of batteries . This suggests potential future applications of KFSA in the development of high-performance batteries.

Biochemical Analysis

Biochemical Properties

Potassium bis(fluorosulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall performance of electrochemical storage devices . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . These effects are crucial for the functioning of the electrochemical storage devices in which this compound is used.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular mechanisms underpin the compound’s role in enhancing the performance of electrochemical storage devices.

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall performance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the safe and effective use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these interactions is key to optimizing the use of this compound in electrochemical storage devices.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . These processes are critical for the compound’s function in electrochemical storage devices.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These factors contribute to the compound’s role in enhancing the performance of electrochemical storage devices.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Potassium bis(fluorosulfonyl)amide can be achieved through a simple reaction between potassium fluoride and fluorosulfonyl azide.", "Starting Materials": [ "Potassium fluoride", "Fluorosulfonyl azide" ], "Reaction": [ "Add potassium fluoride to a reaction vessel containing anhydrous liquid ammonia", "Cool the reaction mixture to -78°C", "Add fluorosulfonyl azide to the reaction mixture slowly with stirring", "Allow the reaction to proceed for several hours at -78°C", "Warm the reaction mixture to room temperature", "Remove excess ammonia under reduced pressure", "Wash the resulting solid with diethyl ether to obtain Potassium bis(fluorosulfonyl)amide" ] } | |

CAS No. |

14984-76-0 |

Molecular Formula |

F2HKNO4S2 |

Molecular Weight |

220.24 g/mol |

IUPAC Name |

potassium;bis(fluorosulfonyl)azanide |

InChI |

InChI=1S/F2HNO4S2.K/c1-8(4,5)3-9(2,6)7;/h3H; |

InChI Key |

AYYOBTLZJZWNFM-UHFFFAOYSA-N |

Isomeric SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |

SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |

Canonical SMILES |

N(S(=O)(=O)F)S(=O)(=O)F.[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

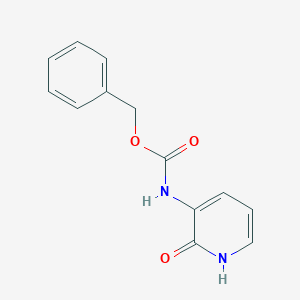

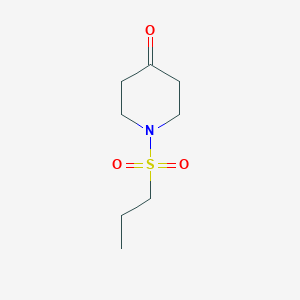

![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)